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Cat. No.: B12369568

Get Quote

Introduction & Scientific Rationale
The Challenge: Limitations of Standard ICG
Indocyanine Green (ICG) is the FDA-approved gold standard for NIR imaging.[1] However,

native ICG suffers from significant physicochemical limitations:

Poor Solubility: It is highly hydrophobic, leading to aggregation in aqueous buffers

(quenching fluorescence).

Non-Specific Binding: It rapidly binds to plasma albumin, altering its pharmacokinetics.

Lack of Functional Handles: Native ICG lacks a reactive group for stable bioconjugation.

The Solution: DiSulfo-ICG-Azide
DiSulfo-ICG-Azide addresses these issues through precise chemical engineering. The addition

of two sulfonate groups (-SO3-) dramatically increases water solubility, preventing aggregation-

induced quenching. The Azide (-N3) moiety introduces bioorthogonal reactivity, enabling "Click

Chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) with targeting ligands.
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Feature Standard ICG DiSulfo-ICG-Azide Benefit

Solubility Low (Hydrophobic) High (Hydrophilic)
Reduced aggregation;

higher brightness.

Reactivity None (Passive) Azide (-N3)

Enables specific

conjugation to

antibodies/peptides.

Stability Low (Dimerizes <24h) High
Consistent signal for

longitudinal studies.

Ex/Em 780 nm / 820 nm 785 nm / 810 nm

Deep tissue

penetration (NIR-I

Window).

Mechanism of Action: The Bioorthogonal "Click"
This protocol utilizes the reaction between DiSulfo-ICG-Azide and a DBCO

(Dibenzocyclooctyne)-modified targeting ligand (e.g., Trastuzumab for HER2+ tumors or RGD

peptide for integrins). This reaction is copper-free, non-toxic, and proceeds rapidly in

physiological conditions.[2]

Figure 1: Bioconjugation Mechanism
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Caption: The strain-promoted reaction between the Azide-dye and DBCO-ligand forms a stable

conjugate without catalysts.

Protocol A: Bioconjugation (In Vitro Preparation)
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Objective: Create a tumor-targeted NIR probe by conjugating DiSulfo-ICG-Azide to a DBCO-

functionalized antibody.

Materials
DiSulfo-ICG-Azide (reconstituted in DMSO to 10 mM).

DBCO-labeled Antibody (e.g., 1 mg/mL in PBS).

PD-10 Desalting Column (Sephadex G-25).

UV-Vis Spectrophotometer.

Step-by-Step Methodology
Molar Calculation:

Target a Dye-to-Protein (DOL) ratio of 2:1 to 4:1. Higher ratios may cause self-quenching

despite sulfonation.

Example: For 1 mg IgG (~6.6 nmol), add ~20-30 nmol of DiSulfo-ICG-Azide.

Incubation:

Mix the antibody and dye in a light-protected tube.

Incubate for 2 hours at Room Temperature or 4°C overnight on a rotator. Note: The

reaction is spontaneous.

Purification (Critical):

Unreacted free dye will clear rapidly in vivo but creates high background initially.

Pass the reaction mixture through a PD-10 column equilibrated with PBS. Collect the

protein fraction (first elution peak).

Quality Control (DOL Calculation):

Measure Absorbance at 280 nm (
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, protein) and 785 nm (

, dye).

Calculate DOL using the correction factor (CF = 0.05 for ICG derivatives):

Target: DOL 2.0 - 4.0.

Protocol B: In Vivo Tumor Imaging
Objective: Visualize tumor accumulation in a mouse xenograft model.

Experimental Design
Animal Model: BALB/c Nude Mice (6-8 weeks) bearing subcutaneous tumors (e.g., MCF-7 or

MDA-MB-231).

Group Size: n=5 per group (Targeted Probe, Non-targeted Control, Vehicle).

Imaging System: IVIS® Spectrum or equivalent (Excitation: 745nm or 780nm; Emission:

800nm+).

Figure 2: In Vivo Workflow
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Caption: Timeline for longitudinal NIR fluorescence imaging of tumor xenografts.

Step-by-Step Methodology
Preparation:

Anesthetize mice using 2% Isoflurane.
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Maintain body temperature at 37°C (ICG fluorescence is temperature-sensitive).

Administration:

Inject 50-100 µg (antibody equivalent) or 1-2 nmol (dye equivalent) of the conjugate via

the tail vein.

Control: Inject free DiSulfo-ICG-Azide (quenched/blocked) to demonstrate rapid clearance.

Imaging Timepoints:

T=1h: Blood pool phase (vascular signal).

T=4-6h: Tumor accumulation begins (EPR effect + Active Targeting).

T=24h:Optimal Imaging Window. Background signal clears; tumor retention remains high.

T=48h: Late-stage retention check.

Data Analysis:

Draw Regions of Interest (ROI) over the Tumor (T) and contralateral Muscle (B).

Calculate TBR (Tumor-to-Background Ratio):

Success Criterion: TBR > 3.0 at 24h.

Troubleshooting & Optimization
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Observation Probable Cause Corrective Action

Low Signal Intensity Self-quenching (DOL > 6)
Reduce dye molar excess

during conjugation.

High Liver Signal Hydrophobic clearance

This is normal for ICG

derivatives. Use DiSulfo

variants to shift some

clearance to kidneys, but

hepatobiliary clearance is

dominant.

Rapid Signal Loss Probe instability

Store DiSulfo-ICG-Azide at

-20°C. Avoid repeated freeze-

thaw cycles.

No Tumor Specificity Receptor saturation

Titrate antibody dose. Ensure

tumor model expresses the

target antigen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369568?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

